molecular formula C12H10ClFN4OS B7680142 7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole

7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole

Cat. No.: B7680142
M. Wt: 312.75 g/mol
InChI Key: FIKGLCFFLMQKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the family of benzoxazole derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms and cancer cells. The compound has been shown to interfere with the synthesis of essential proteins and enzymes, which are required for the survival and growth of these cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have potential applications in the treatment of cancer, diabetes, and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole in lab experiments is its potent antimicrobial and anticancer activity. The compound has been shown to exhibit high efficacy against various microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of this compound in lab experiments.

Future Directions

There are various future directions for the research and development of 7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of the specific mechanisms of action of this compound and its potential applications in the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration of this compound in clinical trials.

Synthesis Methods

The synthesis of 7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole can be achieved through a multi-step process involving the reaction of various reagents. The exact method of synthesis may vary depending on the specific application and desired properties of the compound. However, the general steps involved in the synthesis process include the reaction of 2-ethyl-1,2,4-triazole with chloroacetyl chloride, followed by the reaction of the resulting product with 5-fluoro-2-aminophenol and thioacetic acid. The final product is obtained by the reaction of the intermediate with chlorosulfonic acid.

Scientific Research Applications

The unique chemical structure and properties of 7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the development of new drugs. The compound has been shown to exhibit potent antifungal, antibacterial, and antiviral activity. It has also been found to have potential applications in the treatment of cancer, diabetes, and other diseases.

Properties

IUPAC Name

7-chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4OS/c1-2-18-10(15-6-16-18)5-20-12-17-9-4-7(14)3-8(13)11(9)19-12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKGLCFFLMQKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CSC2=NC3=C(O2)C(=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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